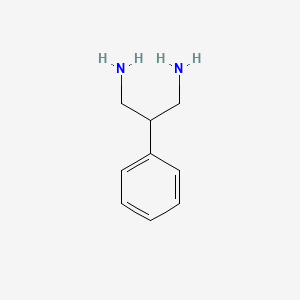
2-phenylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylpropane-1,3-diamine is an organic compound with the molecular formula C₉H₁₄N₂ It is a type of diamine where the amine groups are positioned on the first and third carbon atoms of a propane chain, with a phenyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpropane-1,3-diamine typically involves the reduction of diethyl phenylmalonate. One common method includes the use of sodium borohydride (NaBH₄) in the presence of an alkali metal dihydrogen phosphate buffer . This reduction process yields 2-Phenyl-1,3-propanediol, which can then be converted to this compound through further chemical reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction of diethyl phenylmalonate, followed by purification steps to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and ligands.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-phenylpropane-1,3-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological systems.
2-Phenyl-1,2-propanediamine: Has the amine groups on adjacent carbon atoms, leading to different chemical reactivity and biological activity.
1-Phenyl-1,3-propanediamine: Similar structure but with the phenyl group on the first carbon, affecting its steric and electronic properties.
Uniqueness: 2-phenylpropane-1,3-diamine is unique due to the positioning of the phenyl group and the amine groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
55165-09-8 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 |
InChI-Schlüssel |
JSDVLFNPSDTHGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)CN |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














